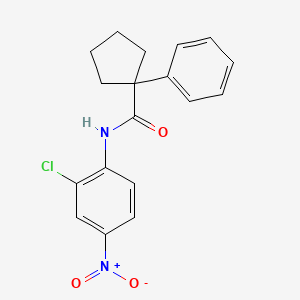

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C18H17ClN2O3 .

Molecular Structure Analysis

The molecular structure of N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 344.79 .Aplicaciones Científicas De Investigación

Synthesis and Herbicidal Activities

Research on similar formamide derivatives, such as the study on the synthesis and herbicidal activities of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl]substituted formamide derivatives, demonstrates the exploration of chemical compounds for potential agricultural applications. Although this particular study reported no herbicidal activities at the tested concentration, it highlights the ongoing efforts to discover effective compounds for weed control in agriculture (Li Yuan-xiang, 2011).

Antibacterial and Antifungal Potential

Another study focused on the in vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential also showcases the antimicrobial potential of similar compounds. This demonstrates the dual utility of such compounds in addressing both health and disease management challenges. The most potent compounds in this study showed significant inhibitory effects against α-glucosidase and α-amylase enzymes, highlighting their potential in diabetes management. Additionally, they exhibited antibacterial and antifungal activities, suggesting their broader applications in combating microbial infections (Samridhi Thakal, Amit Singh, Vikramjeet Singh, 2020).

Synthesis of Organic Compounds

The synthesis of N-formyl morpholine as a green solvent in the synthesis of organic compounds highlights the role of formamide derivatives in enhancing the sustainability of chemical processes. N-formylmorpholine, characterized by its chemical stability, non-toxicity, and non-corrosiveness, exemplifies the exploration of safer solvents for the synthesis of heterocyclic compounds, emphasizing the importance of green chemistry in the development of environmentally friendly chemical processes (N. Ghasemi, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c19-15-12-14(21(23)24)8-9-16(15)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXMQONFEBNCHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-nitrophenyl)(phenylcyclopentyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2383727.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2383740.png)

![5-((4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383745.png)

![2-(Adamantan-1-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/no-structure.png)

![2-[2-(tert-butyl)-4-bromophenoxy]-N-cyclopentylacetamide](/img/structure/B2383748.png)